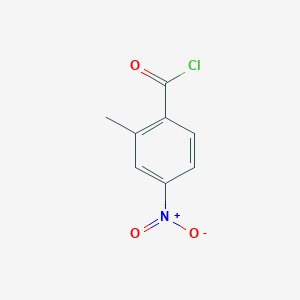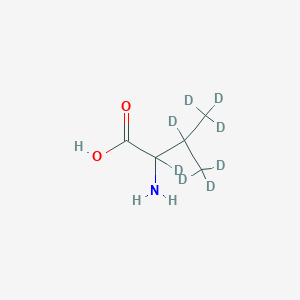
3-Methylpentanoyl Chloride
Descripción general
Descripción
3-Methylpentanoyl chloride, also known as isovaleryl chloride, is an organic compound with the chemical formula C6H11ClO. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Mechanistic Studies in Organic Synthesis
Dunn et al. (2016) conducted a mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, utilizing online NMR spectroscopy. This research revealed 3-methylpentanoyl chloride as an intermediate in the synthesis of imagabalin, an active pharmaceutical ingredient. The study provides detailed insight into the reaction mechanism, highlighting the role of 3-methylpentanoyl chloride in such synthetic processes (Dunn et al., 2016).
Heterolysis Reactions and Solvent Effects
Martins, Leitão, and Moreira (2004) examined the heterolysis reactions of 3-X-3-methylpentanes (X = Cl, Br, I) in various solvents. Their study provides insights into the behavior of compounds like 3-methylpentanoyl chloride in different solvent environments, contributing to our understanding of solvation effects in chemical reactions (Martins et al., 2004).
Electron Spin Resonance and Optical Studies
Noda, Fueki, and Kuri (1968) investigated dissociative electron attachment by acyl chlorides, including 3-methylpentanoyl chloride, in γ-irradiated organic glasses. Their findings, which included ESR and optical absorption measurements, provide valuable information about the behavior of 3-methylpentanoyl chloride under specific conditions, contributing to the field of physical organic chemistry (Noda et al., 1968).
Friedel-Crafts Reactions
Rae and Woolcock (1987) explored Friedel-Crafts reactions involving 5,5-Dimethyl-4,5-dihydrofuran-2(3H)-one, which relates to the study of compounds like 3-methylpentanoyl chloride. Their research provides insights into the reactivity of such compounds in complex organic reactions, enhancing our understanding of organic synthesis mechanisms (Rae & Woolcock, 1987).
Biochemical Applications
Cann and Liao (2009) discussed the synthesis of pentanol isomers in engineered microorganisms, where compounds like 3-methylpentanoyl chloride could play a role. This research has implications for the production of biofuels and the use of biochemical processes in industrial applications (Cann & Liao, 2009).
Propiedades
IUPAC Name |
3-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHLZVDKIJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505627 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentanoyl Chloride | |
CAS RN |
51116-72-4 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)

